N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of dibenzofurans Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through a reaction with an appropriate amine or amide under suitable conditions, such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium borohydride in an appropriate solvent.
Substitution: Halogenating agents (e.g., bromine or chlorine) for electrophilic substitution, and nucleophiles (e.g., amines or thiols) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-aminobenzamide: This compound is similar but has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-chlorobenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-12-7-8-13(9-17(12)23(25)26)21(24)22-16-11-19-15(10-20(16)27-2)14-5-3-4-6-18(14)28-19/h3-11H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAZZHIYDPJSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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